N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Description
N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 4, a methylsulfonylamino group at position 3, and a 2-hydroxyethyl chain attached to the sulfonamide nitrogen. The hydroxyethyl and methylsulfonyl groups likely enhance solubility and metabolic stability compared to simpler sulfonamides, though experimental validation is required.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O6S2/c1-13(20(3,15)16)10-8-9(4-5-11(10)19-2)21(17,18)12-6-7-14/h4-5,8,12,14H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQTUVWVBORRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCCO)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many sulfonamide derivatives are inhibitors of human carbonic anhydrase, which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
Sulfonamides, in general, are known to inhibit the function of their target proteins by mimicking the natural substrate’s structure and competing for the active site. This competition can lead to changes in the target protein’s function, potentially altering cellular processes.
Biological Activity
N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and anti-diabetic therapies. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C12H17N1O5S2
- IUPAC Name : this compound
This structure features a sulfonamide group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and signaling pathways:
- Inhibition of Lipoxygenases : Studies have shown that related compounds exhibit significant inhibition of human lipoxygenases (LOXs), particularly platelet-type 12-(S)-LOX (12-LOX), which is involved in inflammatory responses and cancer progression. The inhibition constants (Ki values) for these compounds suggest a high potency against these enzymes, indicating potential therapeutic applications in inflammatory diseases and cancer treatment .
- Carbonic Anhydrase Inhibition : Recent research has identified the compound as an inhibitor of tumor-associated carbonic anhydrases (hCA IX and hCA XII). These enzymes are implicated in tumor progression and metastasis. The compound demonstrated Ki values as low as 8.2 nM against hCA XII, highlighting its potential as an anticancer agent .
- Platelet Aggregation : The compound has also been reported to inhibit PAR-4 induced aggregation in human platelets, which is crucial for preventing thrombosis and related cardiovascular diseases .
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound and related compounds:
Case Studies
- Anti-Cancer Potential : A study focused on the structure-activity relationship (SAR) of benzenesulfonamides indicated that modifications to the sulfonamide group significantly enhance the inhibitory activity against carbonic anhydrases associated with tumors. These findings suggest that this compound could be optimized for improved efficacy in cancer therapies .
- Anti-Inflammatory Effects : Another investigation highlighted the role of related compounds in reducing inflammatory markers through LOX inhibition. This suggests that the compound's mechanism may extend beyond direct enzyme inhibition to modulating broader inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzenesulfonamide derivatives from the evidence:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The methylisoxazole group in and is associated with antimicrobial activity, likely due to its heterocyclic nature and hydrogen-bonding capacity. In contrast, the methylsulfonylamino group in the target compound may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) . Hydroxyethyl vs.
Crystallography and Supramolecular Interactions :
- Compounds like form 1D polymer chains via O–H⋯O and N–H⋯N hydrogen bonds, while the methylsulfonyl group in the target compound may favor weaker intermolecular interactions (e.g., van der Waals forces), altering crystallization behavior.
Electronic and Steric Effects :
- The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in . This difference may influence electronic distribution, affecting binding to biological targets like DNA or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
